molecular formula C16H12BrClN2OS B15100165 5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one

5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B15100165
M. Wt: 395.7 g/mol
InChI Key: XHWYSFAENWTFOE-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzylamine to form an intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.

Properties

Molecular Formula

C16H12BrClN2OS

Molecular Weight

395.7 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12BrClN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(19)22-14)13-7-5-12(18)6-8-13/h1-8,14,19H,9H2

InChI Key

XHWYSFAENWTFOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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